molecular formula C24H31ClO7 B1674480 Lanproston CAS No. 105674-77-9

Lanproston

Cat. No.: B1674480
CAS No.: 105674-77-9
M. Wt: 466.9 g/mol
InChI Key: RWTBSBMVEFAIJX-BOCWSOLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lanproston involves multiple steps, including the use of organic solvents such as dichloromethane, chloroform, ethanol, or a chloroform–methanol mixture . The main phospholipid ingredients are dissolved in these solvents to ensure a homogeneous mixture. The solvent is then removed to yield a lipid film .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: Lanproston undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include nickel–chromium oxide catalysts, which are employed in solvent-free, room-temperature conditions . These conditions are favorable for achieving high reaction efficiency and selectivity.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the use of nickel–chromium oxide catalysts can lead to the formation of various alkene precursors .

Properties

CAS No.

105674-77-9

Molecular Formula

C24H31ClO7

Molecular Weight

466.9 g/mol

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-2-[(E)-2-[2-[(3-chlorophenoxy)methyl]-1,3-dioxolan-2-yl]ethenyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C24H31ClO7/c25-17-6-5-7-18(14-17)30-16-24(31-12-13-32-24)11-10-20-19(21(26)15-22(20)27)8-3-1-2-4-9-23(28)29/h1,3,5-7,10-11,14,19-22,26-27H,2,4,8-9,12-13,15-16H2,(H,28,29)/b3-1-,11-10+/t19-,20-,21+,22-/m1/s1

InChI Key

RWTBSBMVEFAIJX-BOCWSOLPSA-N

SMILES

C1COC(O1)(COC2=CC(=CC=C2)Cl)C=CC3C(CC(C3CC=CCCCC(=O)O)O)O

Isomeric SMILES

C1COC(O1)(COC2=CC(=CC=C2)Cl)/C=C/[C@H]3[C@@H](C[C@@H]([C@@H]3C/C=C\CCCC(=O)O)O)O

Canonical SMILES

C1COC(O1)(COC2=CC(=CC=C2)Cl)C=CC3C(CC(C3CC=CCCCC(=O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lanproston; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lanproston
Reactant of Route 2
Lanproston
Reactant of Route 3
Lanproston
Reactant of Route 4
Lanproston
Reactant of Route 5
Lanproston
Reactant of Route 6
Lanproston

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.